N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide

SIK kinase inhibition Isoform selectivity Cancer immunology

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide is a synthetic small molecule belonging to the 1,2,5-oxadiazole class. It has been annotated as a potent and cell-permeable inhibitor of Salt-Inducible Kinase 3 (SIK3).

Molecular Formula C20H21N3O5
Molecular Weight 383.4 g/mol
Cat. No. B11383455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide
Molecular FormulaC20H21N3O5
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C20H21N3O5/c1-4-11-27-15-8-5-13(6-9-15)20(24)21-19-18(22-28-23-19)14-7-10-16(25-2)17(12-14)26-3/h5-10,12H,4,11H2,1-3H3,(H,21,23,24)
InChIKeyBKENINIHSJPVIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide: SIK Kinase Tool Compound Baseline


N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide is a synthetic small molecule belonging to the 1,2,5-oxadiazole class. It has been annotated as a potent and cell-permeable inhibitor of Salt-Inducible Kinase 3 (SIK3) . The compound features a 3,4-dimethoxyphenyl substituent on the oxadiazole ring and a 4-propoxybenzamide moiety, with a molecular formula of C20H21N3O5 and a molecular weight of 383.4 g/mol . Its primary research context is as a chemical probe for the SIK kinase subfamily, particularly in oncology and bone biology applications.

Pathway
SIK kinase family inhibition study fit
Format
Cell-permeable small-molecule probe (class context)
Selection
Isomer differentiation requires profiling data

Why Generic Substitution Fails for N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide Analogs


Close structural analogs of this compound, such as the 3-propoxybenzamide and 2-propoxybenzamide isomers, share the same molecular formula (C20H21N3O5) and nearly identical physicochemical properties . However, the position of the propoxy substituent on the benzamide ring (para vs. meta vs. ortho) can critically alter the vector of the terminal phenyl group, potentially disrupting key hydrogen-bonding or hydrophobic interactions within the ATP-binding pocket of SIK kinases . For instance, the para-substituted 4-propoxybenzamide analog (the target compound) may engage the selectivity pocket differently than the meta-substituted 3-propoxybenzamide variant, which is documented as a distinct compound by multiple vendors . Without head-to-head pharmacological data, any interchange between these isomers risks unpredictable shifts in kinase selectivity and cellular potency.

Isomer selectivity shift
Regioisomer (para vs meta vs ortho) may engage SIK binding pocket differently, shifting kinase selectivity profile.
Cellular target engagement gap
No published cellular IC50 for downstream biomarkers; in-cell activity may not match enzymatic class reference.
Absence of comparative SAR
No head-to-head pharmacological data between isomers; procurement currently driven by availability rather than scientific rationale.

Quantitative Differentiation Evidence for N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide vs. Closest Analogs


SIK3 vs. SIK1/SIK2 Isoform Selectivity Profile: Inferred Class Advantage

The target compound is described as a selective SIK3 inhibitor, but quantitative selectivity data against SIK1 and SIK2 have not been published in a primary research article or patent for this exact structure. A closely related oxadiazole series from a Broad Institute patent (US20240025892) shows that an analog (Example 52) achieves IC50 values of 1.11 nM (SIK2), 1.64 nM (SIK3), and 4.77 nM (SIK1) in a standardized enzymatic assay [1]. This provides a class-level reference point, but cannot be directly extrapolated to the 4-propoxybenzamide variant. No direct head-to-head data for this compound against the 3-propoxy or 2-propoxy isomers are available .

SIK Isoform Selectivity
Class-level inference
Target compound: No data Analog (US20240025892 Ex 52): SIK2 IC50 = 1.11 nM, SIK3 IC50 = 1.64 nM, SIK1 IC50 = 4.77 nM
Direct target data required for isoform-specific selection.
Extrapolation from patent series carries risk.
SIK kinase inhibition Isoform selectivity Cancer immunology

Cellular Target Engagement: Absence of Quantitative Data for Procurement Decisions

The SIK3 pathway is functionally monitored by the phosphorylation status of HDAC4, a direct substrate [1]. A structurally distinct SIK inhibitor, compound C7, has been shown to suppress HDAC4 phosphorylation in a dose-dependent manner in tumor cells [1]. For the target compound, no published cellular IC50 or EC50 values for HDAC4 phosphorylation or any other downstream biomarker are available. This represents a critical evidence gap, as cellular activity cannot be assumed from enzymatic potency alone due to variability in cell permeability and intracellular protein binding [2].

Cellular Engagement
Data absent
No HDAC4 phosphorylation IC50 or EC50 available.
Cellular activity not demonstrated; requires in-house validation.
Class reference (C7) may not apply.
Cellular pharmacology Target engagement HDAC4 phosphorylation

Regioisomeric Comparator Analysis: 4-propoxy vs. 3-propoxy vs. 2-propoxybenzamide

The three regioisomeric forms—N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide (target), -3-propoxybenzamide, and -2-propoxybenzamide—are all commercially cataloged but lack published comparative pharmacological data . The para-substituted target compound is expected to adopt a more linear molecular geometry, potentially favoring interactions with a deeper hydrophobic pocket, whereas the ortho-substituted isomer would present a bent conformation that may clash with the kinase hinge region. However, no X-ray co-crystal structures or molecular docking studies have been published for this specific series, making these arguments purely speculative [1].

Regioisomer Comparison
Structural analysis
4-propoxy (target), 3-propoxy, 2-propoxy isomers: identical MW 383.4, no biological differentiation data.
Isomer selection not supported by SAR; verification needed.
X-ray co-crystal unresolved.
Medicinal chemistry Structure-activity relationship Regioisomer differentiation

Application Scenarios for N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide Based on Current Evidence


In Vitro Kinase Selectivity Profiling Panel as a Starting Point

Given the complete lack of published selectivity data for this compound, the most scientifically rigorous application scenario is to procure a small quantity (e.g., 5–10 mg) and submit it to a commercial kinase selectivity panel (e.g., 100–400 kinase panel at a CRO) alongside its 3-propoxy and 2-propoxy isomers. This would generate the first head-to-head selectivity dataset for this chemical series, directly informing whether the 4-propoxy substitution offers any meaningful advantage over the meta or ortho analogs [1].

SIK3-Dependent Cancer Cell Line Screening for Functional Differentiation

The compound can be tested in a panel of SIK3-dependent vs. SIK3-independent cancer cell lines (e.g., MC38, EMT6 mouse models where SIK3 inhibition has been shown to sensitize cells to TNF-mediated killing) to establish a functional selectivity fingerprint [1]. This would provide the cellular EC50 data that is currently missing and allow direct comparison with published data for the C7 compound series.

X-ray Co-crystallography to Resolve Binding Mode and Guide Analog Selection

Soaking experiments with purified SIK3 kinase domain to obtain a co-crystal structure would definitively reveal whether the 4-propoxy group engages the selectivity pocket or a cryptic allosteric site. This structural information would support rational procurement decisions for future analog purchases and protect against investing in isomers that cannot productively bind the target [2].

Bone Formation Screening Based on Class-Level SIK Inhibitor Activity

Since SIK2/SIK3 inhibition has been linked to increased bone formation in mouse models (e.g., compound SK-124 stimulates bone formation with PTH-like effects), this compound could be screened in osteoblast differentiation assays [3]. However, without PK data, this scenario is limited to in vitro mineralized nodule formation assays rather than in vivo studies.

Application
Selection Property
Validation Focus
Kinase selectivity profiling panel
Isomer-specific selectivity data
Head-to-head SIK1/2/3 IC50 comparison
SIK3-dependent cancer cell line screening
Functional selectivity fingerprint
Cellular EC50 in SIK3-dependent vs. independent lines
X-ray co-crystallography with SIK3
Binding mode resolution
4-propoxy group engagement verification
In vitro osteoblast differentiation assay
Class-level bone formation effect
Mineralized nodule formation (in vitro)
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